molecular formula C27H29ClN4O2 B14100094 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B14100094
M. Wt: 477.0 g/mol
InChI Key: WJJLQRDLIWNLPX-RDRPBHBLSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a chlorobenzyl piperazine moiety, and an acetohydrazide linkage. Its molecular formula is C30H30ClN4O2, and it has a molecular weight of 515.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29ClN4O2

Molecular Weight

477.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H29ClN4O2/c28-26-12-5-4-10-24(26)19-31-13-15-32(16-14-31)20-27(33)30-29-18-23-9-6-11-25(17-23)34-21-22-7-2-1-3-8-22/h1-12,17-18H,13-16,19-21H2,(H,30,33)/b29-18+

InChI Key

WJJLQRDLIWNLPX-RDRPBHBLSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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